molecular formula C7H14N2O B13952169 2-(Methylamino)cyclobutaneacetamide CAS No. 63870-04-2

2-(Methylamino)cyclobutaneacetamide

Cat. No.: B13952169
CAS No.: 63870-04-2
M. Wt: 142.20 g/mol
InChI Key: BEVIUOAVBMRAKW-UHFFFAOYSA-N
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Description

2-(Methylamino)cyclobutaneacetamide is an organic compound with the molecular formula C6H12N2O It is a derivative of cyclobutane, featuring a methylamino group attached to the cyclobutane ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)cyclobutaneacetamide typically involves the reaction of cyclobutanone with methylamine, followed by acylation with acetic anhydride. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylamino)cyclobutaneacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methylamino group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Cyclobutanone derivatives or carboxylic acids.

    Reduction: Cyclobutylamines or cyclobutanols.

    Substitution: Halogenated or alkoxylated cyclobutane derivatives.

Scientific Research Applications

2-(Methylamino)cyclobutaneacetamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylamino)cyclobutaneacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 2-(Methylamino)pyridine
  • 5-Chloro-2-(methylamino)benzophenone
  • 2-Methylamino-5-chlorobenzophenone

Comparison: Compared to these similar compounds, 2-(Methylamino)cyclobutaneacetamide is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents.

Properties

CAS No.

63870-04-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

2-[2-(methylamino)cyclobutyl]acetamide

InChI

InChI=1S/C7H14N2O/c1-9-6-3-2-5(6)4-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

BEVIUOAVBMRAKW-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC1CC(=O)N

Origin of Product

United States

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